molecular formula C14H9ClN2O B432437 1-(3-Chlorophenyl)quinazolin-4(1H)-one CAS No. 64843-41-0

1-(3-Chlorophenyl)quinazolin-4(1H)-one

Cat. No. B432437
CAS RN: 64843-41-0
M. Wt: 256.68g/mol
InChI Key: WQQYSBPYYSYKGH-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)quinazolin-4(1H)-one is a chemical compound with the molecular formula C14H10ClN3 . It is also known as n-(3-chlorophenyl)quinazolin-4-amine .


Synthesis Analysis

The synthesis of 1-(3-Chlorophenyl)quinazolin-4(1H)-one and its derivatives has been reported in the literature . For instance, a series of novel 2,4-diaminoquinazoline derivatives were designed, synthesized, and evaluated as p21-activated kinase 4 (PAK4) inhibitors .


Molecular Structure Analysis

The molecular structure of 1-(3-Chlorophenyl)quinazolin-4(1H)-one can be analyzed using X-ray diffraction . The structure of this compound has been studied in complex with MAP4K4, a serine/threonine kinase .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Chlorophenyl)quinazolin-4(1H)-one include a molecular mass of 255.702 g·mol −1, a heat of formation of 312.3 ± 16.7 kJ·mol −1, and a dipole moment of 5.43 ± 1.08 D .

Future Directions

The future directions for research on 1-(3-Chlorophenyl)quinazolin-4(1H)-one could involve further development of this compound and its derivatives as PAK4 inhibitors for anticancer activity . This could include optimization efforts to improve potency, selectivity, and in vivo exposure .

properties

IUPAC Name

1-(3-chlorophenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-10-4-3-5-11(8-10)17-9-16-14(18)12-6-1-2-7-13(12)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQYSBPYYSYKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324411
Record name 1-(3-chlorophenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Chlorophenyl)quinazolin-4(1H)-one

CAS RN

64843-41-0
Record name 1-(3-chlorophenyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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